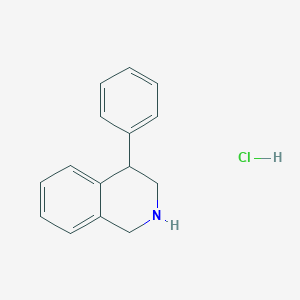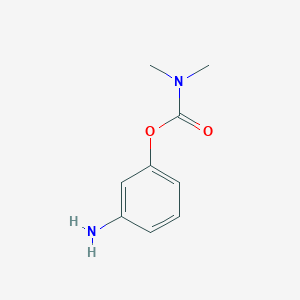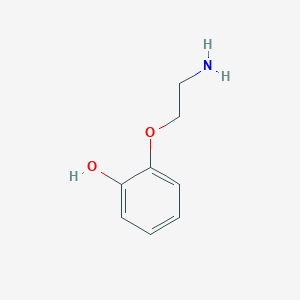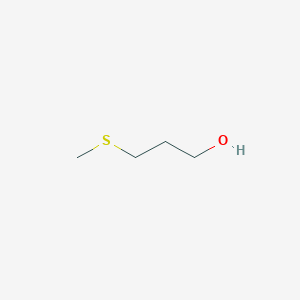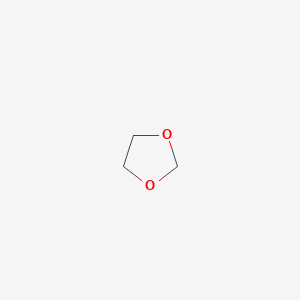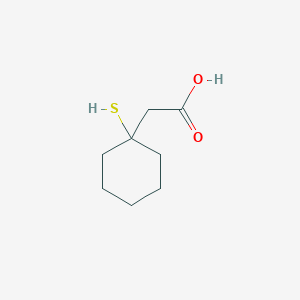
2-(1-Sulfanylcyclohexyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Sulfanylcyclohexyl)acetic acid, also known as S-Adenosylmethionine (SAMe), is a naturally occurring compound that is found in all living cells. SAMe is an important molecule that plays a critical role in various biochemical processes in the body, including the synthesis of neurotransmitters, DNA, and proteins. SAMe has been extensively studied for its potential therapeutic applications in various medical conditions, including depression, osteoarthritis, liver disease, and fibromyalgia.
Mechanism Of Action
SAMe is involved in various biochemical processes in the body, including the synthesis of neurotransmitters, DNA, and proteins. SAMe is a methyl donor, meaning that it can donate a methyl group to other molecules. SAMe donates its methyl group to various molecules in the body, including DNA, RNA, and proteins, which can affect their function. SAMe has also been shown to affect the activity of various enzymes in the body, including those involved in the synthesis of neurotransmitters.
Biochemical And Physiological Effects
SAMe has been shown to have various biochemical and physiological effects in the body. SAMe has been shown to increase the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine, which can improve mood and reduce symptoms of depression. SAMe has also been shown to reduce inflammation in the body, which can reduce pain and improve joint function in osteoarthritis. SAMe has been shown to improve liver function in liver disease, with some evidence suggesting that it may reduce inflammation and oxidative stress in the liver. SAMe has also been shown to reduce pain and improve mood in fibromyalgia.
Advantages And Limitations For Lab Experiments
SAMe has several advantages for lab experiments. SAMe is a naturally occurring compound that is found in all living cells, making it easy to obtain and study. SAMe is also relatively stable and can be stored for long periods of time without degradation. However, SAMe has several limitations for lab experiments. SAMe is a complex molecule that can be difficult to synthesize in the laboratory, requiring specialized equipment and expertise. SAMe can also be expensive to obtain, limiting its use in large-scale experiments.
Future Directions
SAMe has several potential future directions for research. SAMe has been shown to be effective in treating several medical conditions, but more research is needed to fully understand its mechanisms of action and potential therapeutic applications. SAMe has also been shown to have potential in treating other medical conditions, including Alzheimer's disease, Parkinson's disease, and schizophrenia, but more research is needed to confirm these findings. SAMe has also been studied for its potential use in cancer treatment, with some evidence suggesting that it may have anti-cancer properties, but more research is needed to fully understand its potential in this area. Overall, SAMe is a promising molecule with many potential applications in medicine and research.
Synthesis Methods
SAMe is synthesized in the body from the amino acid methionine and adenosine triphosphate (ATP) in a process catalyzed by the enzyme methionine adenosyltransferase (MAT). SAMe can also be synthesized artificially in the laboratory using chemical methods.
Scientific Research Applications
SAMe has been extensively studied for its potential therapeutic applications in various medical conditions. SAMe has been shown to be effective in treating depression, with several clinical trials demonstrating its efficacy as a monotherapy or as an adjunct to antidepressant medications. SAMe has also been shown to be effective in treating osteoarthritis, with studies demonstrating its ability to reduce pain and improve joint function. SAMe has been studied for its potential use in liver disease, with some evidence suggesting that it may be effective in treating liver cirrhosis and non-alcoholic fatty liver disease. SAMe has also been studied for its potential use in fibromyalgia, with some evidence suggesting that it may be effective in reducing pain and improving mood.
properties
CAS RN |
108330-39-8 |
|---|---|
Product Name |
2-(1-Sulfanylcyclohexyl)acetic acid |
Molecular Formula |
C8H14O2S |
Molecular Weight |
174.26 g/mol |
IUPAC Name |
2-(1-sulfanylcyclohexyl)acetic acid |
InChI |
InChI=1S/C8H14O2S/c9-7(10)6-8(11)4-2-1-3-5-8/h11H,1-6H2,(H,9,10) |
InChI Key |
ONFANJHTZUJAMZ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(CC(=O)O)S |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)S |
Other CAS RN |
108330-39-8 |
synonyms |
3-Mca 3-mercapto-3,3-cyclopentamethylenepropionic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



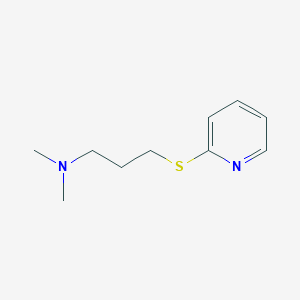
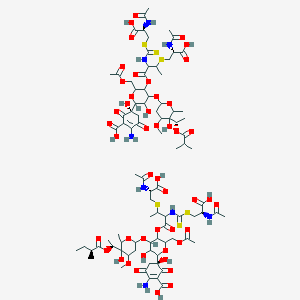

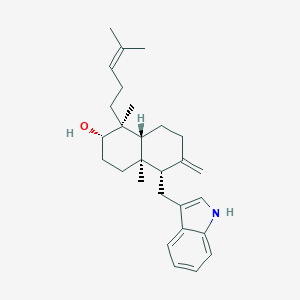

![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol](/img/structure/B20104.png)
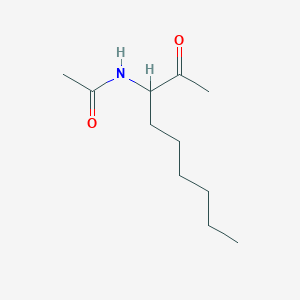
![T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate](/img/structure/B20110.png)
